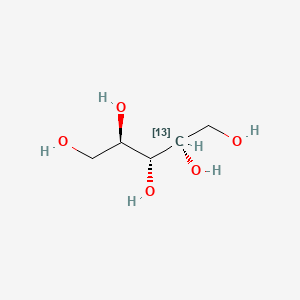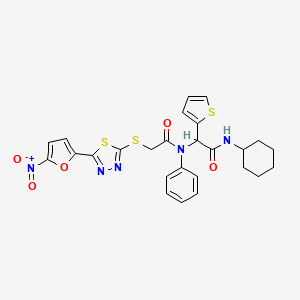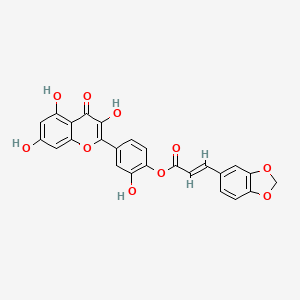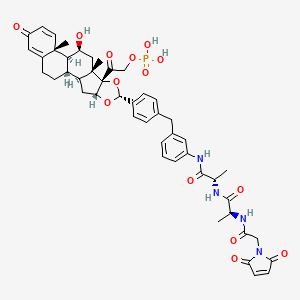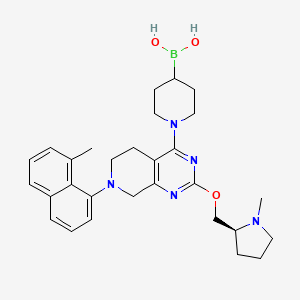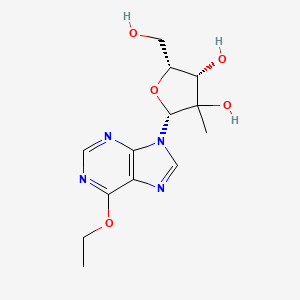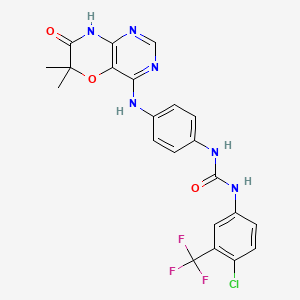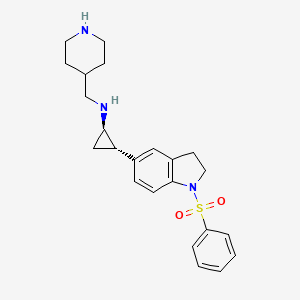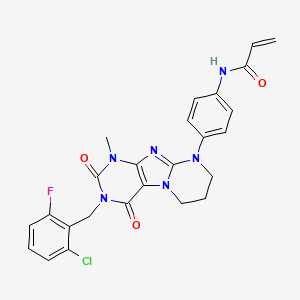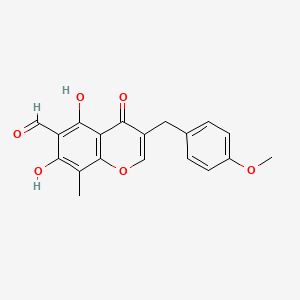
6-Aldehydoisoophiopogonone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aldehydoisoophiopogonone B is a homoisoflavonoid compound that can be isolated from the plant Ophiopogon japonicus . Homoisoflavonoids are a rare class of flavonoids characterized by their unique structure, which includes two aromatic rings and an additional carbon between the B and C rings on the isoflavonoid skeleton . This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aldehydoisoophiopogonone B typically involves the extraction from natural sources such as Ophiopogon japonicus . The extraction process includes the use of solvents like ethanol or methanol to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic chemistry may lead to the development of more efficient industrial production methods in the future.
Chemical Reactions Analysis
Types of Reactions
6-Aldehydoisoophiopogonone B undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
6-Aldehydoisoophiopogonone B has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of homoisoflavonoids and their chemical properties.
Biology: Investigated for its potential antioxidant and anti-inflammatory activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 6-Aldehydoisoophiopogonone B involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the enzyme tyrosinase, which plays a key role in melanin synthesis . The inhibition mechanism involves the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic center . This interaction is driven by intermolecular forces such as van der Waals interactions, hydrogen bonding, and hydrophobic interactions .
Comparison with Similar Compounds
6-Aldehydoisoophiopogonone B can be compared with other homoisoflavonoids, such as:
6-Aldehydoisoophiopogonone A: Similar in structure but differs in its inhibitory activity and binding interactions with enzymes.
Ophiopogonanone A: Another homoisoflavonoid with distinct biological activities and chemical properties.
Ophiopogonanone B: Shares structural similarities but exhibits different pharmacological effects.
The uniqueness of this compound lies in its specific inhibitory activity against tyrosinase and its potential therapeutic applications .
Properties
Molecular Formula |
C19H16O6 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxochromene-6-carbaldehyde |
InChI |
InChI=1S/C19H16O6/c1-10-16(21)14(8-20)18(23)15-17(22)12(9-25-19(10)15)7-11-3-5-13(24-2)6-4-11/h3-6,8-9,21,23H,7H2,1-2H3 |
InChI Key |
MPUAHKMJGSMMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC=C(C=C3)OC)O)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)

